molecular formula C9H9ClN2O2 B1270347 n'-(2-Chloroacetyl)benzohydrazide CAS No. 50677-24-2

n'-(2-Chloroacetyl)benzohydrazide

Cat. No. B1270347
Key on ui cas rn: 50677-24-2
M. Wt: 212.63 g/mol
InChI Key: WGMBYJNNXDASJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686353B1

Procedure details

1-Benzoyl-2-(chloroacetyl)hydrazine (850 mg, 54%) was prepared from benzhydrazide (1.00 g, 7.34 mmol) and chloroacetyl chloride (0.58 mL, 7.34 mmol, 1 equiv) using general procedure. Compound No. 78 (300 mg, 51%) was prepared from 1-(3,3-diphenyipropyl)homopiperazine (100 mg, 0.34 mmol) and 1-benzoyl-2-(chloroacetylhydrazine (80 mg, 0.38 mmol) employing general alkylation procedure. TLC Rf=0.44 (10% CH3OH—CH2Cl2), RPLC tR=5.85 min (>85%), 220 nm (Method B): ESI/MS m/e 471.3 (M++H, C29H34N4O2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
1-(3,3-diphenyipropyl)homopiperazine
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13](Cl)=[O:14].ClCC(NN)=O>C1(C(C2C=CC=CC=2)CCN2CCCNCC2)C=CC=CC=1.CO.C(Cl)Cl>[C:1]([NH:9][NH:10][C:13](=[O:14])[CH2:12][Cl:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
0.58 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
ClCC(=O)NN
Name
1-(3,3-diphenyipropyl)homopiperazine
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)C(CCN1CCNCCC1)C1=CC=CC=C1
Step Three
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NNC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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